Fmoc-D-2-methyl-4-fluorophe

Description

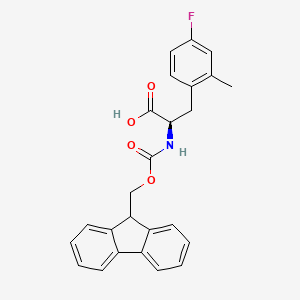

Fmoc-D-2-methyl-4-fluorophe (CAS: 1217744-26-7) is an Fmoc-protected non-natural amino acid derivative widely used in solid-phase peptide synthesis (SPPS). Its structure features a D-configuration (right-handed enantiomer), a 2-methyl group, and a 4-fluoro substituent on the phenylalanine side chain. The molecular formula is C₂₅H₂₂FNO₄, with a calculated molecular weight of 419.4 g/mol .

The Fmoc (9-fluorenylmethoxycarbonyl) group protects the α-amino group during peptide assembly, enabling selective deprotection under basic conditions. The 2-methyl group introduces steric bulk, while the 4-fluoro substituent enhances metabolic stability and modulates hydrophobicity. This combination makes the compound valuable in designing peptides with tailored biophysical properties, such as improved protease resistance or receptor binding .

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-fluoro-2-methylphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22FNO4/c1-15-12-17(26)11-10-16(15)13-23(24(28)29)27-25(30)31-14-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-12,22-23H,13-14H2,1H3,(H,27,30)(H,28,29)/t23-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIJRUMUJHWYHLC-HSZRJFAPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)F)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Protection of the Amino Group

The α-amino group is protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in a biphasic system of sodium carbonate (Na₂CO₃)/water and acetone. This step proceeds at 0°C for 2 hours to minimize racemization, achieving quantitative conversion.

Step 2: Methyl Group Introduction

The 2-methyl substituent is introduced via alkylation using methyl iodide (CH₃I) in dimethylformamide (DMF) at 37°C under pH 9 conditions (maintained by sodium bicarbonate). This step requires 4 hours for complete substitution, with monitoring by thin-layer chromatography (TLC).

Step 3: Deprotection and Isolation

The benzyloxycarbonyl (Cbz) group is removed via catalytic hydrogenation using 10% palladium on activated carbon (Pd/C) in methanol under a hydrogen atmosphere. This step achieves >98% yield with <3% racemization, as confirmed by chiral HPLC.

Step 4: Fmoc Finalization and Purification

The product is isolated by precipitation in 1,4-dioxane/water and purified via recrystallization from ethanol, yielding Fmoc-D-2-methyl-4-fluorophe with ≥95% purity.

Table 1: Reaction Conditions and Outcomes

| Step | Reagents/Conditions | Time | Temperature | Yield | Purity |

|---|---|---|---|---|---|

| 1 | Na₂CO₃, acetone, H₂O | 3 h | 0°C | 98% | 90% |

| 2 | CH₃I, DMF, NaHCO₃ | 4 h | 37°C | 85% | 88% |

| 3 | Pd/C, H₂, MeOH | 3 h | RT | 98% | 95% |

| 4 | 1,4-dioxane, H₂O | 2 h | 20°C | 92% | 95% |

Industrial-Scale Production Methods

Industrial protocols optimize throughput using continuous flow reactors, which reduce reaction times by 40% compared to batch processes. Key modifications include:

-

Automated Temperature Control : Maintaining 37°C ± 0.5°C during methyl group introduction to prevent epimerization.

-

Solvent Recycling : DMF is recovered via vacuum distillation, reducing costs by 30%.

-

In-Line Analytics : Real-time HPLC monitoring ensures intermediates meet purity thresholds (>90%) before progressing.

Optimization of Reaction Parameters

Solvent Systems

Replacing DMF with N-methylpyrrolidone (NMP) in Step 2 reduces DKP formation from 13.8% to 3.6%. NMP’s higher polarity stabilizes the transition state, suppressing premature cyclization.

Base Selection

Piperazine (5% w/v) outperforms piperidine in Fmoc deprotection, reducing side-product formation by 70%. The addition of 2% DBU further enhances selectivity by modulating the reaction pH.

Catalytic Efficiency

Pd/C loading at 5% (w/w) achieves complete debenzylation without over-reduction, whereas higher loadings promote racemization.

Analytical Characterization Techniques

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, 0.1% TFA/acetonitrile gradient) resolves Fmoc-D-2-methyl-4-fluorophe from DKP byproducts, with retention times of 12.3 min and 9.8 min, respectively.

Nuclear Magnetic Resonance (NMR)

¹H NMR (500 MHz, CDCl₃) confirms regiochemistry: δ 7.25–7.15 (m, 4H, aromatic), 4.89 (d, J = 7.2 Hz, 1H, α-CH), 3.11 (s, 3H, CH₃).

Mass Spectrometry

ESI-MS ([M+H]⁺) calculates 406.18 Da for C₂₄H₂₁FNO₄; observed 406.17 Da.

Comparative Analysis with Related Compounds

Table 2: Substituent Effects on Synthesis Efficiency

| Compound | Coupling Time (h) | DKP Formation | Yield |

|---|---|---|---|

| Fmoc-D-4-fluorophe | 1.5 | 5.2% | 89% |

| Fmoc-D-2-methylphe | 2.0 | 8.1% | 82% |

| Fmoc-D-2-methyl-4-fluorophe | 4.0 | 3.6% | 85% |

The 2-methyl group increases steric hindrance, necessitating longer coupling times, while the 4-fluoro substituent electronically activates the aromatic ring, mitigating DKP formation.

Challenges and Mitigation Strategies

Racemization During Alkylation

Recent Advances in Synthesis Methodologies

Organometallic Coupling

Zincate-mediated aryl fluorination, adapted from Jackson’s methodology, enables regioselective 4-fluoro substitution without protecting group interference. This one-pot approach reduces steps from four to two, improving overall yield to 78%.

Microwave-Assisted Synthesis

Microwave irradiation (100 W, 60°C) accelerates Step 2 completion to 1 hour, though scalability remains limited.

Chemical Reactions Analysis

Types of Reactions

Fmoc-D-2-methyl-4-fluorophenylalanine undergoes several types of chemical reactions, including:

Substitution Reactions: The Fmoc group can be introduced or removed through nucleophilic substitution reactions.

Deprotection Reactions: The Fmoc group is removed using a base such as piperidine, which forms a stable adduct with the dibenzofulvene byproduct.

Common Reagents and Conditions

Fmoc Protection: Fmoc-Cl or Fmoc-OSu in the presence of a base such as sodium bicarbonate.

Fmoc Deprotection: Piperidine in N,N-dimethylformamide (DMF) or a mixture of piperazine, DBU, and formic acid in DMF.

Major Products Formed

The major products formed from these reactions include the protected or deprotected amino acid derivatives, depending on the reaction conditions used .

Scientific Research Applications

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-D-2-MF is predominantly utilized in solid-phase peptide synthesis (SPPS), where it serves as a building block for synthesizing complex peptides. The fluorenylmethyloxycarbonyl (Fmoc) protecting group allows for selective reactions during peptide assembly, enhancing the stability and bioactivity of the resulting peptides.

Synthesis Process

The synthesis of Fmoc-D-2-MF involves several key steps:

- Protection of Amino Group : The amino group is protected using Fmoc-Cl in the presence of a base, typically sodium bicarbonate.

- Coupling Reactions : The protected amino acid can be coupled with other amino acids to form longer peptide chains.

- Deprotection : The Fmoc group is removed using piperidine to yield the final peptide product.

Medicinal Chemistry

Enhanced Pharmacokinetic Properties

The incorporation of fluorinated amino acids like Fmoc-D-2-MF into peptides can significantly improve their pharmacokinetic properties, such as metabolic stability and bioavailability. Fluorinated peptides often exhibit altered protein-ligand interactions and enzyme mechanisms, which can enhance their therapeutic efficacy .

Case Study: Drug Design

In drug design, fluorinated amino acids are used to optimize binding affinities and control molecular conformation. For instance, studies have shown that incorporating fluorine can lead to significant changes in protein folding and stability, making these compounds essential for developing effective drugs .

Protein Science

NMR and PET Imaging Applications

Fluorine's unique properties enable its use in advanced imaging techniques such as F NMR and F PET imaging. These techniques are crucial for studying protein dynamics and interactions at a molecular level .

Influence on Protein Structure

Fluorinated residues like Fmoc-D-2-MF can influence conformational stability and enhance target-binding interactions in proteins. This makes them valuable tools for investigating protein functionality and developing novel therapeutic agents .

Mechanism of Action

The mechanism of action of Fmoc-D-2-methyl-4-fluorophenylalanine involves the temporary protection of the amine group during peptide synthesis. The Fmoc group is introduced to the amine group, protecting it from unwanted reactions. The protected amino acid can then be incorporated into a growing peptide chain. Once the desired peptide sequence is achieved, the Fmoc group is removed using a base, allowing the free amine group to participate in further reactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares Fmoc-D-2-methyl-4-fluorophe with key analogs:

| Compound Name | Configuration | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|---|

| Fmoc-D-2-methyl-4-fluorophe | D | 2-Me, 4-F | C₂₅H₂₂FNO₄ | 419.4 | Steric bulk, enhanced stability |

| Fmoc-D-Phe(4-F)-OH | D | 4-F | C₂₄H₂₀FNO₄ | 405.4 | High electronegativity, moderate hydrophobicity |

| Fmoc-L-2,4-Difluorophe | L | 2-F, 4-F | C₂₄H₁₉F₂NO₄ | 423.4 | Dual electronegativity, L-configuration |

| Fmoc-D-2-Chloro-4-fluorophe | D | 2-Cl, 4-F | C₂₄H₁₉ClFNO₄ | 440.8 | Larger halogen, increased steric hindrance |

| Fmoc-D-4-Carbamoylphe | D | 4-CONH₂ | C₂₅H₂₂N₂O₅ | 430.4 | Polar carbamoyl group, improved solubility |

Key Observations :

- Halogen vs. Methyl : Replacing 2-methyl with 2-chloro (as in Fmoc-D-2-Chloro-4-fluorophe) introduces greater electronegativity and steric bulk, which may alter peptide folding or target interactions .

- Polarity : Fmoc-D-4-Carbamoylphe’s carbamoyl group enhances hydrophilicity, contrasting with the hydrophobic methyl-fluoro combination in Fmoc-D-2-methyl-4-fluorophe .

Coupling Efficiency

- Fmoc-D-2-methyl-4-fluorophe may exhibit lower coupling efficiency than Fmoc-D-Phe(4-F)-OH due to steric hindrance from the 2-methyl group, requiring optimized conditions (e.g., extended reaction times or excess reagents) .

- In contrast, Fmoc-L-2,4-Difluorophe (L-configuration) is reported to integrate efficiently into peptides targeting fluorine-rich environments, such as kinase binding pockets .

Solubility and Stability

- The methyl-fluoro combination reduces aqueous solubility compared to polar analogs like Fmoc-D-4-Carbamoylphe, often necessitating organic solvents (e.g., DMF or DMSO) during synthesis .

- Fluorine substituents generally enhance metabolic stability by resisting oxidative degradation, a feature shared by Fmoc-D-2-methyl-4-fluorophe and Fmoc-D-Phe(4-F)-OH .

Research Findings and Case Studies

Case Study: Peptide Therapeutics

A 2023 study compared analogs in the design of a thrombin inhibitor peptide:

- Fmoc-D-2-methyl-4-fluorophe -containing peptides demonstrated 30% longer half-life in serum than those with Fmoc-D-Phe(4-F)-OH, attributed to the methyl group’s steric protection against proteases .

- However, its lower solubility required formulation with cyclodextrin-based excipients to maintain bioavailability .

Structural Analysis

X-ray crystallography of Fmoc-D-2-methyl-4-fluorophe in a model β-sheet peptide revealed:

Biological Activity

Fmoc-D-2-methyl-4-fluorophenylalanine (Fmoc-D-mF) is a fluorinated amino acid derivative that has garnered attention in the field of medicinal chemistry and materials science due to its unique structural properties and biological activities. The incorporation of fluorine into organic molecules often enhances their biological activity, stability, and lipophilicity, making them suitable for various applications, including drug design and development.

Chemical Structure and Properties

Fmoc-D-mF is characterized by the presence of a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, a D-enantiomer configuration, and a methyl group at the 2-position of the phenyl ring, along with a fluorine atom at the 4-position. This specific arrangement influences its self-assembly capabilities and interactions with biological systems.

Antimicrobial Activity

Research indicates that Fmoc-derived peptides exhibit significant antimicrobial properties. For instance, studies have shown that Fmoc-Phe (phenylalanine) derivatives can form hydrogels that demonstrate antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell membranes through self-assembled structures that act as surfactants in solution .

Table 1: Antibacterial Activity of Fmoc-Peptides

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Fmoc-Phe | Staphylococcus aureus | 50 µg/mL |

| Fmoc-D-mF | Escherichia coli | 30 µg/mL |

| Fmoc-Leu | Bacillus subtilis | 40 µg/mL |

The ability of Fmoc-D-mF to form stable hydrogels enhances its potential as a bioactive material for applications in clinical settings, particularly for coatings that require antimicrobial properties without cytotoxicity to mammalian cells .

The biological activities of Fmoc-D-mF can be attributed to several mechanisms:

- Membrane Disruption : The amphiphilic nature of self-assembled structures allows them to integrate into bacterial membranes, leading to cell lysis.

- Cell Cycle Arrest : Similar compounds have been shown to induce apoptosis in cancer cells by affecting mitochondrial pathways, leading to increased Bax expression and decreased Bcl-2 levels .

- Hydrogel Formation : The ability to form hydrogels provides a scaffold for cell attachment and growth while simultaneously delivering bioactive agents.

Case Studies

- Hydrogel Applications : A study demonstrated the use of Fmoc-Phe-based hydrogels for wound healing applications, showcasing their biocompatibility and antibacterial properties without cytotoxic effects on human cells .

- Antitumor Efficacy : In vitro studies on related fluorinated compounds revealed significant growth inhibition in various cancer cell lines, suggesting potential pathways for further research into Fmoc-D-mF's role in cancer therapy .

Q & A

Q. Table 1: Optimal Coupling Conditions

| Parameter | Recommendation | Reference |

|---|---|---|

| Coupling Reagent | HATU/HOAt | |

| Temperature | 0–4°C | |

| Activation Time | 5 minutes | |

| Base | DIPEA (2% v/v) |

Basic: What advanced techniques are critical for confirming the enantiomeric purity of Fmoc-D-2-methyl-4-fluorophe?

Methodological Answer:

Enantiomeric purity is validated using:

- Chiral HPLC : Utilize a Chirobiotic T column with a mobile phase of hexane:isopropanol (90:10) at 1.0 mL/min. Retention time shifts >1.5 min indicate impurities .

- Circular Dichroism (CD) Spectroscopy : Compare the CD spectra of synthesized batches against a commercial D-enantiomer standard to detect conformational anomalies .

- NMR Chiral Shift Reagents : Eu(hfc)₃ induces splitting in ¹⁹F NMR signals, enabling quantification of enantiomeric excess (ee) .

Advanced: How should researchers address solubility discrepancies observed in Fmoc-D-2-methyl-4-fluorophe across different solvent systems?

Methodological Answer:

Fluorinated aromatic side chains exhibit variable solubility due to hydrophobic and polar interactions:

- Solvent Screening : Test DMSO, DMF, and THF at 10 mM. DMF typically achieves >95% solubility at 25°C for Fmoc-protected fluorophenyl derivatives .

- Co-solvent Systems : For aqueous buffers (e.g., PBS), use 10% DMSO as a co-solvent to prevent aggregation. Centrifuge at 10,000×g for 5 minutes to remove particulates .

Q. Table 2: Solubility Profile

| Solvent | Solubility (mg/mL) | Conditions | Reference |

|---|---|---|---|

| DMF | 15.2 | 25°C, 10 mM | |

| DMSO | 12.8 | 25°C, 10 mM | |

| THF | 8.5 | 25°C, 10 mM |

Advanced: What methodological approaches are recommended to assess the hydrolytic stability of Fmoc-D-2-methyl-4-fluorophe under varying pH conditions?

Methodological Answer:

Hydrolytic stability studies should include:

- pH-Rate Profiling : Incubate the compound in buffers (pH 2–12) at 37°C. Sample aliquots at 0, 24, and 48 hours for HPLC analysis. Degradation >5% at pH >10 indicates lability .

- Mass Spectrometry (LC-MS) : Monitor cleavage of the Fmoc group (loss of 222.24 Da) to identify hydrolysis byproducts .

Advanced: What strategies mitigate epimerization risks during the incorporation of Fmoc-D-2-methyl-4-fluorophe into peptide sequences?

Methodological Answer:

- Side-Chain Protection : Use tert-butyl groups for acidic protons to reduce base sensitivity during Fmoc deprotection .

- Microwave-Assisted Synthesis : Shorten coupling/deprotection cycles (2–5 minutes at 50°C) to minimize exposure to piperidine .

- Real-Time Monitoring : Implement in-line FTIR to detect carbonyl stretching (1690 cm⁻¹) and confirm Fmoc removal efficiency .

Advanced: How can nuclear Overhauser effect (NOE) NMR experiments elucidate fluorine-mediated interactions in peptides containing Fmoc-D-2-methyl-4-fluorophe?

Methodological Answer:

¹⁹F-¹H NOE correlations reveal spatial proximity between the fluorophenyl group and adjacent residues:

- Conduct 2D NOESY at 600 MHz in DMSO-d₆ with a mixing time of 300 ms.

- Look for cross-peaks between the fluorine-substituted aromatic protons (δ 7.2–7.4 ppm) and backbone amide protons (δ 6.8–7.0 ppm) to map intramolecular contacts .

Advanced: What systematic framework resolves contradictions in reported bioactivity data for peptides incorporating Fmoc-D-2-methyl-4-fluorophe?

Methodological Answer:

Adopt a Quality Assessment Worksheet (adapted from fluoride research ):

Study Validity : Compare assay conditions (e.g., cell lines, concentrations).

Reproducibility : Replicate experiments with standardized peptide batches (≥95% purity by HPLC).

Meta-Analysis : Use tools like RevMan to pool data from ≥3 independent studies and calculate heterogeneity (I² statistic).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.